2-Tert-butylpyridin-4(1H)-one
Description
2-Tert-butylpyridin-4(1H)-one is a pyridinone derivative characterized by a tert-butyl group at the 2-position of the heterocyclic ring. Pyridinones are six-membered aromatic rings containing one nitrogen atom and a ketone group, which confer unique electronic and steric properties.
Properties
IUPAC Name |
2-tert-butyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-6-7(11)4-5-10-8/h4-6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVDEOQKNFAMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729051 | |
| Record name | 2-tert-Butylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196074-16-4, 1163706-65-7 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196074-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylpyridin-4(1H)-one typically involves the introduction of the tert-butyl group into the pyridine ring. One common method is the alkylation of pyridin-4(1H)-one with tert-butyl halides under basic conditions. The reaction can be carried out using tert-butyl bromide or tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-Tert-butylpyridin-4-ol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-Tert-butylpyridin-4-ol.
Substitution: Formation of various substituted pyridin-4(1H)-one derivatives.
Scientific Research Applications
2-Tert-butylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and exhibit catalytic properties in chemical reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The tert-butyl group distinguishes 2-tert-butylpyridin-4(1H)-one from other pyridinone derivatives. Key structural analogs include:
Key Observations :
- Steric Effects : The tert-butyl group in this compound may hinder rotational freedom and reduce binding to flat enzymatic pockets compared to planar substituents like thiophene .
Physicochemical Properties
Substituents critically influence solubility, stability, and reactivity:
- Solubility : The tert-butyl group reduces aqueous solubility compared to hydroxymethyl or acetylated analogs but enhances organic-phase compatibility .
- Metabolic Stability : Tert-butyl groups are resistant to oxidative metabolism, prolonging half-life relative to methyl or ethyl substituents .
Inferences :
- Antibacterial Activity : The tert-butyl group may enhance interactions with hydrophobic bacterial membrane components, similar to acetylated analogs .
- Enzyme Inhibition : Steric bulk could reduce binding affinity compared to smaller substituents (e.g., trifluoromethyl) but improve selectivity for specific targets .
Unique Advantages of this compound
- Synergistic Effects: Combines pyridinone’s hydrogen-bonding capacity with tert-butyl’s steric shielding, enabling unique interactions in catalysis or drug-receptor binding .
- Stability : Resistance to metabolic degradation makes it suitable for prolonged applications in pharmaceuticals or agrochemicals .
Biological Activity
Overview
2-Tert-butylpyridin-4(1H)-one, an organic compound with a pyridine ring substituted by a tert-butyl group and a keto group, has garnered attention for its potential biological activities. This compound is being investigated for various applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.
- Chemical Formula : C₉H₁₃N₁O
- CAS Number : 1196074-16-4
- Molecular Structure : Characterized by a pyridine ring with a tert-butyl group at the 2-position and a keto group at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways within cells.
- Gene Expression Alteration : The compound could potentially affect gene expression related to various biological processes .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies examining its effectiveness against various pathogens, the compound demonstrated significant inhibition of bacterial growth.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 128 μg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have shown that this compound exhibits anticancer activity against several cancer cell lines. The compound's mechanism may involve inducing apoptosis in cancer cells and inhibiting proliferation.
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These results indicate that the compound could be further explored for its potential use in cancer therapy .
Case Studies
- Study on Antimicrobial Properties :
- Investigation of Anticancer Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
